molecular formula C12H17NO3 B7978006 Ethyl 3-amino-2-(propan-2-yloxy)benzoate

Ethyl 3-amino-2-(propan-2-yloxy)benzoate

Cat. No.: B7978006
M. Wt: 223.27 g/mol
InChI Key: VSWVXNKRQRMCCT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-(propan-2-yloxy)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of an ethyl ester group, an amino group, and an isopropoxy group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2-(propan-2-yloxy)benzoate typically involves the esterification of 3-amino-2-(propan-2-yloxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(propan-2-yloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Ethyl 3-amino-2-(propan-2-yloxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-(propan-2-yloxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors in the body.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4-(propan-2-yloxy)benzoate
  • Methyl 3-amino-2-(propan-2-yloxy)benzoate
  • Ethyl 3-amino-2-(methoxy)benzoate

Uniqueness

This compound is unique due to the specific positioning of the isopropoxy group on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can result in different chemical and biological properties.

Properties

IUPAC Name

ethyl 3-amino-2-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-4-15-12(14)9-6-5-7-10(13)11(9)16-8(2)3/h5-8H,4,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWVXNKRQRMCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)N)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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